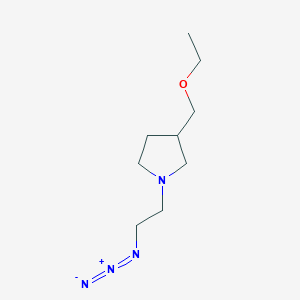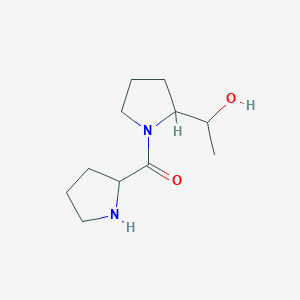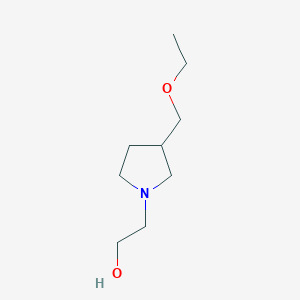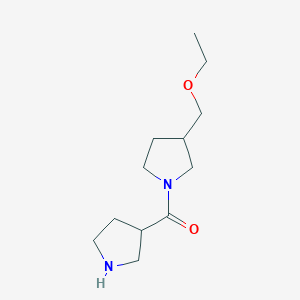
1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine
Übersicht
Beschreibung
“1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” is a chemical compound . It’s also known as "1-(2-Azidoethyl)-4-(ethoxymethyl)piperidine" .
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” has been reported in the literature . For instance, a method for synthesizing compounds that can release NO in biological systems has been developed. This method involves the nucleophilic substitution of the bromine atom in the parent 2-bromoethyl derivative of gem-dimethyl (1-oxytriaz-1-ene 2-oxides) with an azide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Azidoethyl)-3-(ethoxymethyl)pyrrolidine” have been studied. Its density and dynamic viscosity were measured over the temperature range from 273.15 K to 373.15 K. Its vapor pressure was determined in the range of (311.75–418.15) K using a dynamic method .Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition Reactions
Pyrrolidines are significant due to their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals), highlighting the importance of studying pyrrolidine chemistry. An example includes the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its proceeding under mild conditions to yield specific pyrrolidine derivatives (Żmigrodzka et al., 2022).
Synthesis of Aza-C-Nucleosides
The synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, showcasing the utility of pyrrolidine derivatives in nucleoside synthesis (Filichev & Pedersen, 2001).
Derivatives Synthesis for Biological Activities
Research on pyrrolidine derivatives, such as the preparation of synthanecines as analogues to necine bases in pyrrolizidine alkaloids, indicates their potential in mimicking biological activities, including hepatotoxic effects (Mattocks, 1974).
Molecular Properties Investigation
DFT and quantum chemical investigations on substituted pyrrolidinones provide insights into their electronic properties, which are crucial for applications in material science and molecular electronics (Bouklah et al., 2012).
Corrosion Inhibition
Pyrrolidine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments, showcasing their potential industrial applications (Bouklah et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-2-14-8-9-3-5-13(7-9)6-4-11-12-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUVUWXOGRRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















